

JNK3 Inhibitor-8: Application Notes and In Vitro Assay Protocols

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Compound of Interest

Compound Name: JNK3 inhibitor-8

Cat. No.: B12391377

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Introduction

c-Jun N-terminal kinase 3 (JNK3), also known as MAPK10, is a member of the mitogen-activated protein kinase (MAPK) family.[1] Predominantly expressed in the brain, JNK3 is a critical mediator of neuronal signaling in response to environmental stress.[1][2] Its activation is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, making it a promising therapeutic target.[1] JNK3 is activated by upstream kinases MKK4 and MKK7 and proceeds to phosphorylate transcription factors including c-Jun, ATF2, and Elk-1, thereby regulating apoptosis and inflammatory responses.[1][2][3]

JNK3 inhibitor-8 is a potent and selective, orally active inhibitor of JNK3.[4][5] It exhibits significant selectivity for JNK3 over other JNK isoforms, JNK1 and JNK2.[4][5] These application notes provide detailed protocols for in vitro enzymatic assays to determine the potency and selectivity of **JNK3 inhibitor-8**.

Data Presentation

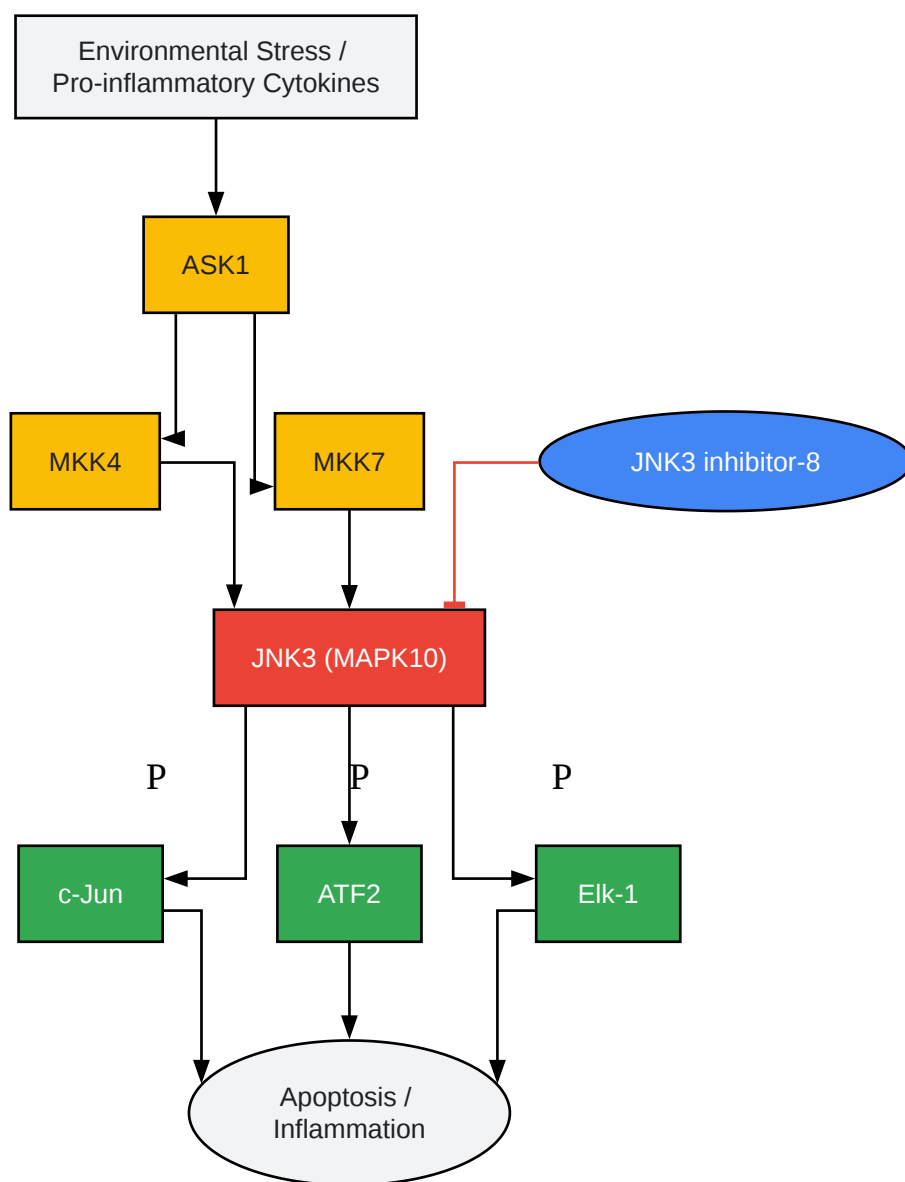
The inhibitory activity of **JNK3 inhibitor-8** against JNK isoforms is summarized in the table below. Data is presented as the half-maximal inhibitory concentration (IC₅₀), a measure of the inhibitor's potency.

Target Kinase	IC ₅₀ (nM)
JNK3	21
JNK2	2203
JNK1	>10000

Data sourced from MedChemExpress.[\[4\]](#)[\[5\]](#)

Signaling Pathway

The diagram below illustrates the JNK3 signaling cascade, highlighting the points of activation and substrate phosphorylation.



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JNK3 Signaling Pathway Diagram.

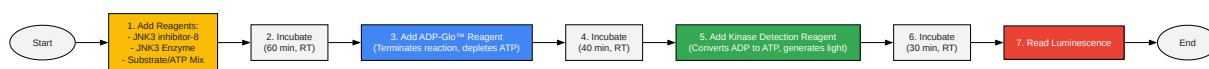
Experimental Protocols

Two common methods for determining the in vitro potency of kinase inhibitors are the luminescence-based ADP-Glo™ assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol 1: JNK3 Inhibition Assay using ADP-Glo™

This protocol measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Experimental Workflow:



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